1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine
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Overview
Description
1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with a benzyl group and a 2,4-dimethoxyphenylpropan-2-yl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The benzyl group and the 2,4-dimethoxyphenylpropan-2-yl group are introduced through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
1-Benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
4-(2-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(3-Chlorophenyl)piperazine: Investigated for its role as a serotonin receptor agonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-4-[1-(2,4-dimethoxyphenyl)propan-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-18(15-20-9-10-21(25-2)16-22(20)26-3)24-13-11-23(12-14-24)17-19-7-5-4-6-8-19/h4-10,16,18H,11-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBXBUBULXKDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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